molecular formula C6H13NO B13896877 (S)-2-(Tetrahydrofuran-2-yl)ethan-1-amine

(S)-2-(Tetrahydrofuran-2-yl)ethan-1-amine

Cat. No.: B13896877
M. Wt: 115.17 g/mol
InChI Key: ZCOIVJPCZLPQPT-LURJTMIESA-N
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Description

2-Tetrahydrofuran-2-ylethanamine is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.18 g/mol . It is characterized by a tetrahydrofuran ring attached to an ethanamine group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

2-Tetrahydrofuran-2-ylethanamine can be synthesized through several methods. One common synthetic route involves the reaction of 2-tetrahydrofuran-2-ylacetonitrile with hydrogen in the presence of a catalyst . The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Tetrahydrofuran-2-ylethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, oxygen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Tetrahydrofuran-2-ylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tetrahydrofuran-2-ylethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-Tetrahydrofuran-2-ylethanamine can be compared with other similar compounds, such as:

The uniqueness of 2-tetrahydrofuran-2-ylethanamine lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

2-[(2S)-oxolan-2-yl]ethanamine

InChI

InChI=1S/C6H13NO/c7-4-3-6-2-1-5-8-6/h6H,1-5,7H2/t6-/m0/s1

InChI Key

ZCOIVJPCZLPQPT-LURJTMIESA-N

Isomeric SMILES

C1C[C@H](OC1)CCN

Canonical SMILES

C1CC(OC1)CCN

Origin of Product

United States

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